molecular formula C26H25Cl2N5O B1193838 TG100435

TG100435

Cat. No.: B1193838
M. Wt: 494.42
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Protein Tyrosine Kinases in Biological Regulation

Protein tyrosine kinases are pivotal components of signal transduction pathways, playing indispensable roles in regulating virtually all aspects of cellular life. These enzymes are broadly categorized into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases uni-goettingen.de. RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2, also known as FLT1 and FLT4), are transmembrane proteins that, upon binding to specific extracellular ligands, undergo dimerization and autophosphorylation, initiating downstream signaling cascades uni-goettingen.de. Non-receptor tyrosine kinases, including members of the Src family kinases (e.g., Src, Lyn, Yes, Lck, Fyn), operate within the cytoplasm or are associated with the inner leaflet of the plasma membrane, responding to various intracellular and extracellular cues uni-goettingen.degithub.compharmaffiliates.comcuhk.edu.cn.

The extensive regulatory functions of PTKs encompass critical biological processes such as cell proliferation, differentiation, metabolism, adhesion, migration, and programmed cell death (apoptosis) uni-goettingen.de. Their precise control is essential for maintaining cellular homeostasis. Conversely, dysregulation of PTK activity, often through mutations, overexpression, or aberrant activation, is frequently implicated in the pathogenesis of numerous diseases, most notably various forms of cancer, but also inflammatory disorders and cardiovascular conditions uni-goettingen.de.

Significance of Tyrosine Kinase Inhibitors in Preclinical Research

Given their central roles in cellular signaling and disease progression, protein tyrosine kinases have emerged as significant targets for therapeutic intervention. Tyrosine kinase inhibitors (TKIs) are small molecule compounds specifically designed to block the enzymatic activity of PTKs. In preclinical research, TKIs serve as invaluable chemical probes, enabling scientists to dissect the complex functions of individual kinases within intricate biological networks.

The utility of TKIs in research extends beyond simple antagonism. Unlike genetic manipulation techniques such as RNA interference, which can affect the expression of an entire protein, small molecule inhibitors can selectively target the catalytic domain of a kinase, allowing researchers to study the impact of enzymatic activity inhibition without perturbing other potential functions of the protein's non-catalytic domains. The development of highly selective TKIs is paramount in preclinical studies to ensure that observed biological effects are attributable to the inhibition of the intended target, minimizing confounding off-target activities. Through the judicious application of TKIs, preclinical studies contribute significantly to elucidating disease mechanisms, validating potential drug targets, and advancing the understanding of fundamental cellular processes.

Contextual Introduction of TG100435 as a Research Probe

This compound is a notable chemical compound that has been extensively investigated as a novel, multitargeted, and orally active protein tyrosine kinase inhibitor uni-goettingen.degithub.com. Its chemical structure is formally known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo uni-goettingen.deuni-goettingen.detriazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine uni-goettingen.de. This compound demonstrates inhibitory activity across a spectrum of kinases, including members of the Src family (Src, Lyn, Yes, Lck) as well as Abl and EphB4 uni-goettingen.decuhk.edu.cn. The inhibition constants (K(i)) of this compound against these kinases range from 13 to 64 nM uni-goettingen.de.

Table 1: this compound Kinase Inhibition Constants (K(i))

KinaseK(i) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Preclinical investigations have highlighted this compound's potential for anticancer activity cuhk.edu.cn. A critical aspect of this compound's pharmacological profile is its metabolic fate in biological systems. Upon administration, this compound undergoes N-oxidation to form a major metabolite, TG100855, which is chemically defined as [7-(2,6-dichlorophenyl)-5-methyl-benzo uni-goettingen.deuni-goettingen.detriazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine uni-goettingen.decuhk.edu.cn. This metabolite is of particular interest because it exhibits a significantly higher potency, being 2 to 9 times more potent than the parent compound, this compound uni-goettingen.decuhk.edu.cn. The formation of TG100855 is primarily mediated by flavin-containing monooxygenases (FMOs), with FMO3 identified as the key enzyme responsible for this biotransformation.

Table 2: Pharmacokinetic Parameters of this compound in Various Species

SpeciesSystemic Clearance (ml/min/kg)Oral Bioavailability (%)
Mouse20.174
Rat12.723
Dog14.511

Table 3: Potency Comparison of this compound and its Metabolite TG100855

CompoundRelative Potency vs. This compound
This compound1x
TG1008552x to 9x more potent

Properties

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

SMILES

CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TG100435;  TG 100435;  TG100435 .

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Tg100435

Primary Kinase Inhibition Profile

TG100435 exhibits a broad inhibition profile across several key tyrosine kinases, indicating its multi-targeted nature. nih.govmedchemexpress.comsmolecule.com

Src Family Kinase Inhibition (e.g., Src, Lyn, Abl, Yes, Lck)

This compound is a potent inhibitor of Src family kinases (SFKs). researchgate.netnih.gov SFKs, such as Src, Lyn, Abl, Yes, and Lck, are crucial in various cellular processes, and their dysregulation is often implicated in diseases like cancer. researchgate.netwjgnet.commedchemexpress.comrndsystems.com this compound effectively inhibits these kinases, with reported inhibition constants (K_i) indicating strong binding affinity. nih.govmedchemexpress.comsmolecule.comncats.io Its activity against Src, Lyn, Abl, Yes, and Lck contributes to its potential therapeutic applications. nih.govmedchemexpress.comsmolecule.comwjgnet.com

Inhibition of EphB4

In addition to Src family kinases, this compound also demonstrates inhibitory activity against EphB4. nih.govmedchemexpress.comsmolecule.com EphB4 is a receptor tyrosine kinase involved in various biological functions, including angiogenesis and cell migration. nih.gov

Quantitative Inhibition Constants (K_i) and Enzymatic Potency

The potency of this compound against its target kinases is quantified by its inhibition constants (K_i). nih.govmedchemexpress.comsmolecule.comfiveable.me Lower K_i values indicate stronger inhibitory effects. fiveable.me For Src, Lyn, Abl, Yes, Lck, and EphB4, the K_i values for this compound range from 13 to 64 nM. nih.govmedchemexpress.comsmolecule.com Specifically, the average K_i for Src is reported as 28.1 nM, and for Yes, it is 12.9 nM. ncats.io Lck inhibition by this compound has an average K_i of 29.4 nM. ncats.io

The following table summarizes the quantitative inhibition constants for this compound against its primary kinase targets:

KinaseK_i (nM)
Src28.1 ncats.io
Lyn13-64 nih.govmedchemexpress.comsmolecule.com
Abl13-64 nih.govmedchemexpress.comsmolecule.com
Yes12.9 ncats.io
Lck29.4 ncats.io
EphB413-64 nih.govmedchemexpress.comsmolecule.com

Impact on Downstream Signaling Pathways

The inhibition of primary kinases by this compound can lead to modulations in various downstream signaling pathways, which are critical for cellular functions such as growth, proliferation, and survival.

Modulation of PI3K/Akt Pathway Components

Src family kinases, which are inhibited by this compound, are known to interact with and modulate components of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. For instance, Fyn, a Src family kinase, has been shown to phosphorylate and prevent the cleavage of PIKE-A (phosphatidylinositol 3-kinase enhancer-activating Akt), an apoptosis inhibitor. researchgate.net Activation of Fyn is also implicated in prolactin-dependent Akt activation and cell growth. researchgate.net While direct detailed research findings on this compound's specific modulation of PI3K/Akt pathway components were not extensively detailed in the provided search results, its inhibitory action on SFKs suggests an indirect influence on this pathway, given the known crosstalk between SFKs and PI3K/Akt signaling.

Regulation of Phosphorylation Events within Cellular Transduction Networks

Protein phosphorylation is a fundamental and ubiquitous post-translational modification that serves as a core regulatory mechanism in cellular signaling networks researchgate.netwjgnet.com. This process, mediated by the opposing actions of protein kinases and phosphatases, is critical for maintaining normal cellular functions and responding to environmental cues researchgate.net.

Tyrosine kinases, which are central to the downstream signal transduction cascades, regulate essential cellular processes such as proliferation, differentiation, migration, metabolism, and anti-apoptotic signaling through phosphorylation wjgnet.comnih.gov. This compound, by inhibiting these kinases, modulates various phosphorylation events. For instance, Src, a primary target of this compound, promotes the phosphorylation and subsequent activation of other Src family kinases, as well as proteins like PDCD6IP/ALIX and STAM idrblab.net.

The Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase whose signaling can be influenced by Src, phosphorylates several downstream effectors including PLCG1, PIK3R1, PTPN11, RASA1/GAP, CBL, SHC1, and NCK1 idrblab.net. These phosphorylation events lead to the activation of critical signaling pathways, such as the AKT1 pathway and the mitogen-activated protein (MAP) kinase pathways (e.g., MAPK1/ERK2 and MAPK3/ERK1) idrblab.net. Inhibition of Src activity, for example, by other Src-Abl inhibitors like Dasatinib, has been shown to inhibit the phosphorylation of GSK tyrosine 216, which in turn impairs the proliferation, survival, and invasion of prostate cancer cells nih.gov. The study of phosphorylation dynamics-based networks provides valuable insights into condition-specific intracellular signal transduction nih.gov.

Cellular Biological Effects

This compound's inhibitory action on protein tyrosine kinases translates into a range of significant cellular biological effects.

Influence on Cellular Proliferation Dynamics

Src family kinases (SFKs) are well-established promoters of tumor cell proliferation nih.gov. By inhibiting these kinases, this compound has been shown to reduce cellular proliferation. Preclinical studies have demonstrated its activity in human tumor cell lines and in animal models of tumor growth researchgate.net. Research indicates that Src kinase inhibition can lead to a substantial reduction in the rate of cellular proliferation, with observed decreases ranging from at least 5% to over 75% googleapis.com. Furthermore, specific Src inhibitors like Dasatinib and Saracatinib have been shown to significantly decrease the proliferation of TSC2-deficient cells google.com. The Platelet-Derived Growth Factor Receptor (PDGFR), a target of Src, is also known to be important in cellular growth and proliferation wjgnet.com.

Induction of Apoptosis in Cellular Models

SFKs are implicated in the inhibition of apoptosis, a programmed cell death process crucial for maintaining tissue homeostasis and eliminating damaged cells nih.gov. While direct, explicit data on this compound's standalone ability to induce apoptosis is not extensively detailed in the provided literature, its mechanism as a Src inhibitor suggests a potential role in modulating apoptotic pathways. Other multi-targeted tyrosine kinase inhibitors, including certain Src/Abl inhibitors like Dasatinib, are known to induce apoptosis medchemexpress.com. The inhibition of SFKs by this compound could potentially counteract Src's pro-survival signals, thereby indirectly promoting apoptosis or sensitizing cells to apoptotic stimuli. One study briefly mentions SFK inhibition by this compound in the context of prostate cancer cells (PC-3), alongside other compounds noted as apoptosis inducers vulcanchem.com.

Modulation of Cellular Migration and Invasion Processes

Cellular migration and invasion are critical steps in various physiological processes, including embryonic development, immune responses, and particularly in the progression and metastasis of cancer frontiersin.orgsigmaaldrich.comnih.govous-research.no. SFKs play a definitive role in tumor metastasis by regulating cell migration, adhesion, and invasion nih.gov. PDGFR, a receptor tyrosine kinase, is essential for promoting the migration of pericytes and smooth muscle cells, and contributes to the formation of neointima at sites of vascular injury idrblab.net. Inhibition of Src kinase has been shown to restore cell adhesion and reduce the metastatic tendencies of cells google.com. Studies with other Src inhibitors, such as Dasatinib and Saracatinib, have demonstrated their ability to significantly decrease the migration and invasion capabilities of TSC2-deficient cells google.com. By targeting Src and related kinases, this compound is expected to modulate these processes, thereby potentially impacting the invasive and metastatic potential of cells.

Effects on Cell Cycle Progression

The cell cycle, a series of events leading to cell division, is tightly regulated by cyclin-dependent kinases (Cdks) and their cyclin partners nih.govnih.gov. Growth factor-initiated signaling pathways play a driving role in controlling the activity of these Cdk-cyclin complexes, thereby regulating cell cycle progression through phases such as G1, S, G2, and M nih.govnih.gov. Protein kinases, including those targeted by this compound, regulate fundamental processes like proliferation and anti-apoptotic signaling, which are intrinsically linked to cell cycle progression wjgnet.com. Cell cycle checkpoints, located near the end of G1, at the G2/M transition, and during metaphase, ensure the integrity of DNA and proper chromosome duplication before progression to the next phase openstax.orglibretexts.org. Tyrosine kinase inhibitors, such as those that this compound targets, can influence cell cycle progression, for instance, by inducing cell cycle arrest medchemexpress.comevitachem.com. For example, the BCR-ABL inhibitor HS-438 induces cell cycle arrest at the G0/G1 phase medchemexpress.com. The inhibition of key tyrosine kinases by this compound would therefore be expected to interfere with the signaling pathways that drive cell cycle progression, potentially leading to cell cycle arrest.

Regulation of Epithelial-Mesenchymal Transition (EMT) Markers (e.g., Snail, MMP9)

Epithelial-Mesenchymal Transition (EMT) is a crucial biological process involved in tumor metastasis, where epithelial cells lose their characteristic cell-cell contacts and polarity, acquiring mesenchymal properties such as increased motility and invasiveness nih.govresearchgate.netmdpi.com. SFKs have specific effects on EMT nih.gov. Activated Src contributes to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as SNAIL and Matrix Metalloproteinase-9 (MMP9), thereby promoting EMT google.com.

EMT is characterized by a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Slug, Snail, vimentin, MMP-2, MMP-9) researchgate.netmdpi.comresearchgate.net. MMP-9, a key enzyme in extracellular matrix degradation, can induce EMT, often through signaling pathways involving the transcription factor Snail, such as the PI3K/AKT/Snail pathway nih.govnih.gov. Furthermore, research indicates a cooperative relationship between MMP-9 and Snail in eliciting EMT, where knockdown of Snail can lead to diminished MMP-9 expression nih.gov. By inhibiting Src kinase, this compound is positioned to modulate these critical EMT markers, potentially reversing or inhibiting the mesenchymal phenotype and thus impacting cellular invasiveness and metastatic potential.

Metabolic Transformations and Pharmacological Implications in Preclinical Models

Metabolic Cycling and Reversibility of Interconversion

The metabolic fate of TG100435 involves contributions from both flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases (P450s) to its total metabolic flux. nih.govnih.gov A key metabolic pathway is the N-oxidation of this compound to its major metabolite, TG100855. Research has identified FMO3 as the primary enzyme responsible for this formation. nih.govnih.gov This N-oxidation reaction exhibits a high degree of inhibition (approximately 90%) by methimazole (B1676384) and nearly complete inhibition (>99%) upon heat inactivation, underscoring the enzymatic nature of the process. nih.govnih.gov

Interestingly, an enzyme-mediated retroreduction of TG100855 back to this compound has also been observed, indicating a reversible interconversion between the parent compound and its N-oxide metabolite. nih.govnih.gov However, the kinetics of these interconversion reactions show a significant disparity: the N-oxidation reaction (this compound to TG100855) proceeds at a rate approximately 15 times faster than the retroreduction reaction (TG100855 to this compound). nih.govnih.gov

Further investigations into the retroreduction pathway revealed that this compound formation in human liver microsomes or recombinant P450 systems increased as a function of cytochrome P450 reductase activity. This suggests a potential involvement of cytochrome P450 reductase in the retroreduction process, distinct from typical P450 enzyme activity, as the retroreduction lacked inhibition by P450 inhibitors. nih.govnih.gov These in vitro findings collectively highlight the dynamic metabolic interconversion between this compound and TG100855, with FMOs predominantly mediating the N-oxidation and cytochrome P450 reductase likely facilitating the retroreduction. nih.govnih.gov

Table 1: Relative Rates of Interconversion between this compound and TG100855

Reaction DirectionRelative Rate (Approximate)Primary Enzyme/Mechanism Implicated
This compound → TG100855 (N-oxidation)15x fasterFMO3
TG100855 → this compound (Retroreduction)1xCytochrome P450 Reductase

Comparative Potency of this compound and its Metabolite TG100855 in Research Systems

Preclinical pharmacokinetic studies further support the significant contribution of TG100855 to systemic exposure. After oral dosing of this compound, the systemic exposure of TG100855 was found to be 1.1-fold greater than that of this compound in rats and 2.1-fold greater in dogs. The inhibition constants (Kᵢ) of this compound against various Src family kinases and related tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, range from 13 to 64 nM, highlighting its broad inhibitory activity.

Table 2: Comparative Potency and Systemic Exposure of this compound and TG100855

CompoundRelative Potency (vs. This compound)Systemic Exposure (vs. This compound after oral dosing)
This compound1x1x
TG1008552 to 9x greaterRat: 1.1x; Dog: 2.1x

Table 3: Inhibition Constants (Kᵢ) of this compound against Key Tyrosine Kinases

KinaseKᵢ (nM)
Src13-64
Lyn13-64
Abl13-64
Yes13-64
Lck13-64
EphB413-64

Preclinical Research Applications and Efficacy in Model Systems

Antiproliferative and Antitumorigenic Activity in Cell Lines

TG100435 has been identified as a tumor-inhibiting Src kinase inhibitor with a role in cancer research aesnet.orgpsychogenics.comnih.gov. Its efficacy has been explored in various preclinical models.

While specific IC50 values for this compound across a broad panel of human tumor cell lines are not extensively detailed in the provided literature, its general antiproliferative and antitumorigenic properties are highlighted due to its kinase inhibitory profile aesnet.orgpsychogenics.com. Its activity against human tumor cells has been demonstrated in in vivo xenograft models, which utilize human cancer cell lines transplanted into non-human animal models mdpi.com.

The primary mechanism of activity for this compound in oncological models stems from its ability to inhibit multiple protein tyrosine kinases. By targeting kinases such as Src, Lyn, Abl, Yes, Lck, and EphB4, this compound is expected to interfere with crucial signaling pathways that regulate cell proliferation, survival, and migration in cancer cells aesnet.orgpsychogenics.com. Src kinase, for instance, is known to be deregulated in various cancers and is associated with tumor progression, metastasis, and neovascularization mdpi.comnih.gov. Inhibition of Src kinase activity can suppress the oncogenic potential of cells mdpi.com.

The general mechanisms by which compounds exert antiproliferative and antitumorigenic effects in in vitro oncological models often involve inducing cell cycle arrest and/or apoptosis mdpi.comnih.govoncotarget.comfrontiersin.orghealth.mil. Cell cycle arrest halts the uncontrolled division of cancer cells, while apoptosis (programmed cell death) actively eliminates them researchgate.netbiorxiv.org. While direct detailed studies specifically linking this compound to particular phases of cell cycle arrest or specific apoptotic pathways (e.g., mitochondrial or death receptor pathways) in cancer cell lines are not explicitly provided in the current search results, its classification as a tumor-inhibiting agent implies such cellular effects.

In Vivo Efficacy in Non-Human Animal Models of Disease

This compound has been evaluated for its efficacy in non-human animal models, particularly in xenograft models of tumor growth and in models of specific diseases like Lymphangioleiomyomatosis and Tuberous Sclerosis Complex.

Preclinical in vivo studies have demonstrated the efficacy of this compound in reducing tumor growth in xenograft models mdpi.complos.org. Specifically, this compound produced a tumor growth delay of 10.6 days in the SK-OV-3 ovarian xenograft model and also showed activity against HT-29 tumors mdpi.com. Xenograft models, where human cancer cells are transplanted into immunocompromised mice, are standard for assessing the in vivo efficacy of anticancer drugs plos.orgplos.org.

This compound, along with its metabolite TG100855, has been identified as a Src kinase inhibitor for the potential treatment of Lymphangioleiomyomatosis (LAM) and Tuberous Sclerosis Complex (TSC) mdpi.com. Both LAM and TSC are genetic disorders characterized by the growth of benign tumors (hamartomas) in various organs, including the lungs in LAM, and are caused by mutations in the TSC1 or TSC2 tumor suppressor genes aesnet.orgpsychogenics.comresearchgate.netresearchgate.netplos.orgresearchgate.netnih.govnih.govbiorxiv.org. These mutations lead to the hyperactivation of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a key regulator of cell growth and proliferation frontiersin.orgbiorxiv.orgplos.orgresearchgate.netnih.govbiorxiv.orgembopress.orgfrontiersin.org.

In the context of TSC, Src kinase is known to be activated in TSC2-deficient (TSC2-/-) cells mdpi.com. This increased Src activity is linked to the inhibition of autophagy, which is associated with the hyper-activation of the mTOR pathway mdpi.com. Therefore, inhibiting Src kinase, as this compound does, represents a therapeutic strategy to modulate the oncogenic and metastatic potential of TSC2-/- cells, partly by up-regulating E-cadherin mdpi.com.

Studies on TSC2-depleted tumor cells have shown that they exhibit disrupted mTOR regulation following cytotoxic T lymphocyte (CTL) attack, leading to enhanced cell death frontiersin.org. While the direct impact of this compound on the specific phosphorylation states of mTORC1 or mTORC2 in TSC2-/- cells is not explicitly detailed in the provided information, its role as a Src inhibitor suggests an indirect influence on mTOR signaling. The broader understanding is that TSC1 and TSC2 proteins normally form a complex that negatively regulates mTORC1 activity researchgate.netnih.govembopress.org. Loss of TSC2 function leads to constitutive mTORC1 signaling biorxiv.orgresearchgate.net. Pharmacological modulation of mTOR signaling can enhance tumor cell sensitivity to CTL attack frontiersin.org. Thus, by inhibiting Src, which is aberrantly activated in TSC2-/- cells and contributes to mTOR hyper-activation, this compound may indirectly contribute to the regulation of mTOR-related pathways in these cells, thereby impacting their proliferation and survival.

Methodological Frameworks in Tg100435 Research

In Vitro Metabolic Studies

Metabolite Identification and Quantification Techniques

The identification and quantification of metabolites are crucial steps in understanding the biotransformation pathways of a drug candidate like TG100435. For this compound, four oxidation metabolites have been identified in human, dog, and rat, both in vitro and in vivo. The predominant metabolite across these species is TG100855, an ethylpyrrolidine N-oxide of this compound. This biotransformation is primarily mediated by flavin-containing monooxygenases. nih.gov

Techniques commonly employed for metabolite identification and quantification in drug development, and thus applicable to compounds like this compound, include mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Liquid chromatography (LC) coupled with atmospheric pressure ionization (API) MS is a particularly powerful tool for the rapid detection, structural elucidation, and quantification of drug-derived materials in various biological fluids. researchgate.net MS-based metabolomics, including global (untargeted) and targeted methods, allows for the measurement of a wide array of small molecules. nyu.educreative-proteomics.com High-resolution accurate mass (HRAM) MS systems, combined with enhanced metabolite databases, have significantly improved metabolite identification. thermofisher.com Tandem mass spectrometry (MS/MS) and MS^n approaches are also utilized to increase confidence in metabolite identification by providing additional data for specific ions and enabling further structural elucidation through ion fragment tree data. thermofisher.com

In Vivo Preclinical Pharmacokinetic Assessments

Preclinical pharmacokinetic (PK) assessments are vital for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for informing subsequent clinical development. For this compound, in vivo preclinical studies have provided key insights into its systemic clearance and oral bioavailability in various animal models. nih.gov

Systemic Clearance Evaluations in Animal Models

Systemic clearance is a critical pharmacokinetic parameter that reflects the efficiency of irreversible drug elimination from the systemic circulation. Studies on this compound have reported systemic clearance values in different animal species. nih.gov

Table 1: Systemic Clearance of this compound in Animal Models

SpeciesSystemic Clearance (mL/min/kg)Source
Mouse20.1 nih.gov
Rat12.7 nih.gov
Dog14.5 nih.gov

Oral Bioavailability Determinations in Animal Models

Oral bioavailability (F) is a measure of the fraction of an orally administered dose that reaches the systemic circulation unchanged. For this compound, oral bioavailability has been determined in mouse, rat, and dog models. nih.gov

Table 2: Oral Bioavailability of this compound in Animal Models

SpeciesOral Bioavailability (%)Source
Mouse74 nih.gov
Rat23 nih.gov
Dog11 nih.gov

These findings highlight species-dependent differences in the oral absorption and subsequent systemic exposure of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how chemical modifications to a lead compound, such as this compound, influence its biological activity. This compound is a multitargeted, orally active protein tyrosine kinase inhibitor. nih.gov It inhibits several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM. nih.govnih.gov

Computational and In Silico Approaches

Computational and in silico approaches play an increasingly significant role in drug discovery and development, offering efficient ways to predict molecular interactions, optimize compound properties, and guide experimental design.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding modes and affinities of small molecules to target proteins, and to study the dynamic behavior of these interactions. While general applications of molecular docking and dynamics simulations are widely reported in drug discovery mdpi.comfrontiersin.orgulakbim.gov.tryasara.orgnih.gov, specific detailed literature on molecular docking and dynamics simulations focusing solely on this compound itself, beyond its classification as a kinase inhibitor and its general SAR studies, is not extensively detailed in the provided search results. However, this compound is known to be a Src kinase inhibitor researchgate.net, and computational approaches, including docking/dynamics simulations, have been employed in the discovery of other Src/Abl kinase inhibitors. idrblab.netidrblab.net This suggests that similar methodologies would be applicable and potentially utilized in the ongoing research and optimization of this compound and its derivatives.

Future Research Perspectives for Tg100435 As a Research Compound

Exploration of Novel Molecular Targets and Off-Targets in Research Settings

TG100435 is known to be a potent inhibitor of several Src family kinases, with inhibition constants (Ki) for Src, Lyn, Yes, and Lck ranging from 13 to 64 nM. nih.govmedchemexpress.commedchemexpress.cn It also demonstrates activity against Abl and the EphB4 receptor. nih.govmedchemexpress.cn While these primary targets are well-documented, a comprehensive understanding of its full target profile is crucial for its application as a precise research compound.

Future research should focus on systematically identifying both novel molecular targets and potential off-targets. The efficacy of small-molecule inhibitors can sometimes be attributed to off-target effects, where the compound interacts with proteins other than its intended targets. nih.gov Understanding these interactions is critical for correctly interpreting experimental results. escholarship.org Advanced techniques such as chemical proteomics and kinome-wide profiling assays can be employed to create a detailed map of the kinases and other proteins that interact with this compound. This will not only refine its use as a selective chemical probe but may also uncover new biological roles for its known targets and identify novel therapeutic vulnerabilities in disease models. escholarship.orgnih.gov Elucidating the full spectrum of its molecular interactions will be essential for distinguishing on-target from off-target effects in phenotypic screens and for the rational design of future experiments. nih.gov

Investigation of Combinatorial Research Strategies with Other Molecular Probes

The complexity of cellular signaling, often characterized by redundant and interconnected pathways, presents a challenge for single-agent molecular probes. frontiersin.org Future research should investigate the use of this compound in combinatorial strategies with other molecular probes to overcome resistance mechanisms and achieve synergistic effects. For instance, combining inhibitors that target different nodes within a signaling network, such as the PI3K/AKT/mTOR pathway, is a promising area of investigation. frontiersin.orgmdpi.com

Given that this compound targets upstream tyrosine kinases, combining it with inhibitors of downstream effectors, such as MEK or AKT inhibitors, could provide deeper insights into signaling crosstalk and feedback loops. nih.govcellsignal.com Preclinical studies with other kinase inhibitors have demonstrated the potential of such combinations to overcome adaptive resistance. frontiersin.org For example, combining inhibitors of different kinase conformations (type I and type II) has shown clinical benefit in treating refractory gastrointestinal stromal tumors by targeting a broader range of resistance mutations. nih.gov Similar strategies could be explored with this compound in relevant research models. These studies would not only illuminate fundamental biological mechanisms but could also provide a rationale for novel therapeutic approaches.

Further Elucidation of Metabolic Pathway Interdependencies

The metabolism of this compound is a critical factor influencing its activity. It is known to be converted to a major N-oxide metabolite, TG100855, which is 2 to 9 times more potent than the parent compound. nih.govmedchemexpress.cn This biotransformation is primarily mediated by flavin-containing monooxygenases (FMO), particularly FMO3, and to a lesser extent, by cytochrome P450 (CYP) enzymes like CYP3A4. nih.gov Interestingly, there is also a retroreduction of the active metabolite TG100855 back to this compound, a reaction that appears to involve cytochrome P450 reductase. nih.gov

This cyclic metabolic conversion highlights a complex interplay between oxidative and reductive metabolic pathways. nih.gov Future research should aim to further elucidate these interdependencies and how they are influenced by the metabolic state of the cell or organism. For example, understanding how factors like hypoxia or nutrient availability affect the expression and activity of FMO and CYP enzymes could predict the net concentration of the more potent TG100855 in different experimental settings. Furthermore, as tyrosine kinase pathways, such as the PI3K/Akt signaling cascade, are intimately linked with cellular metabolism, it is important to investigate the bidirectional relationship between this compound's effects on signaling and its own metabolic fate. nih.govcellsignal.com This could reveal critical feedback mechanisms where the inhibition of a signaling pathway alters the metabolic environment in a way that, in turn, modulates the activity of the inhibitor itself.

Development of Advanced Preclinical Models for Specific Pathologies

To fully explore the potential of this compound as a research compound, its effects must be studied in preclinical models that accurately recapitulate human diseases. Traditional preclinical research has heavily relied on established cancer cell lines grown in two-dimensional cultures. nih.gov While useful, these models often fail to capture the complexity of tumors, including their microenvironment and cellular heterogeneity. e-crt.org

The development of more advanced preclinical models, such as patient-derived xenografts (PDXs) and three-dimensional organoids, offers a significant opportunity to study this compound in a more clinically relevant context. nih.govnih.gov PDX models, created by implanting patient tumor tissue into immunodeficient mice, have been shown to preserve the histological and genetic characteristics of the original tumor. e-crt.orgnih.gov These "avatar" models are valuable for investigating drug efficacy and identifying biomarkers. nih.gov Similarly, tumor organoids can be cultured from patient tissue and used for screening and mechanistic studies in a three-dimensional setting that better mimics the in vivo environment. nih.gov Utilizing these advanced models to study pathologies where Src family kinases are implicated, such as certain solid tumors, would provide more robust and predictive data on the biological consequences of inhibiting these targets with this compound. nih.gov

Contributions to the Understanding of Tyrosine Kinase Biology and Inhibition Mechanisms

As a multi-targeted tyrosine kinase inhibitor, this compound is a valuable tool for dissecting the complex roles of these enzymes in cellular processes. nih.govmedchemexpress.com Tyrosine kinases are crucial regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of many diseases, including cancer. frontiersin.org The Src family of kinases, the primary targets of this compound, are involved in a multitude of signaling pathways that control cell adhesion, migration, and proliferation. nih.gov

By selectively inhibiting a specific subset of kinases, this compound can be used to probe the specific functions of these enzymes in different biological contexts. stonybrook.edu For example, its use in preclinical cancer models can help to clarify the role of Src kinases in tumor progression and metastasis. nih.gov Furthermore, studying the structural basis of its interaction with its target kinases can provide insights into the molecular mechanisms of kinase inhibition. This knowledge is crucial for the rational design of next-generation inhibitors with improved selectivity and potency. The continued characterization of this compound and its more potent metabolite, TG100855, will undoubtedly contribute to a deeper understanding of tyrosine kinase biology and the principles of effective kinase inhibition. nih.govnih.gov

Q & A

Q. What is TG100435, and what is its primary mechanism of action in preclinical cancer models?

this compound ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) is a multi-targeted Src family kinase inhibitor with preclinical anticancer activity. It inhibits kinases such as Src, Lyn, Abl, Yes, Lck, and EphB4 at nanomolar Ki values (13–64 nM). Its active N-oxide metabolite, TG100855, exhibits 2–9× greater potency than the parent compound, contributing to enhanced kinase inhibition in vivo .

Q. Which enzymes are responsible for the metabolism of this compound, and how does this affect its pharmacokinetics?

this compound undergoes hepatic metabolism primarily via flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 3A4 (CYP3A4). FMO3 mediates N-oxidation to TG100855, while CYP3A4 contributes to secondary oxidative metabolism. Retroreduction of TG100855 back to this compound is mediated by cytochrome P450 reductase (CPR), creating a metabolic cycle. This interconversion impacts bioavailability, with systemic exposure of TG100855 exceeding this compound in rats (1.1×) and dogs (2.1×) after oral dosing .

Advanced Research Questions

Q. How can researchers experimentally quantify the metabolic interconversion between this compound and TG100855?

  • Step 1: Use human liver microsomes (HLM) or recombinant enzymes (FMO3, CYP3A4, CPR) to model oxidation and reduction pathways.
  • Step 2: Apply enzyme-specific inhibitors (e.g., methimazole for FMO, ketoconazole for CYP3A4) to isolate contributions.
  • Step 3: Measure intrinsic clearance (Vmax/Km) for this compound→TG100855 (oxidation) and TG100855→this compound (retroreduction) across species (Table 1).
  • Step 4: Validate findings using LC-MS/MS to track metabolite ratios in vitro and in vivo .

Table 1: Intrinsic Clearance of this compound Metabolism in Human Tissues

TissueOxidation (this compound→TG100855)Retroreduction (TG100855→this compound)
Liver22.4 µL/min/mg1.5 µL/min/mg
Intestine18.7 µL/min/mg0.9 µL/min/mg
Lung3.2 µL/min/mg0.4 µL/min/mg
Source:

Q. How can contradictory data on species-specific metabolic differences be resolved?

  • Approach: Compare metabolic flux across species (human, rat, dog, mouse) using liver microsomes. For example, dog liver microsomes produce 60× more TG100855 than human microsomes due to higher FMO3 activity.
  • Method: Normalize enzyme activity using recombinant systems or adjust for interspecies CPR expression levels.
  • Validation: Cross-reference in vitro findings with in vivo pharmacokinetic data (e.g., oral bioavailability: 74% in mice vs. 11% in dogs) .

Q. What methodologies best assess the relative contributions of FMO vs. CYP450 in this compound metabolism?

  • Inhibition Studies: Co-incubate this compound with methimazole (FMO inhibitor) and ketoconazole (CYP3A4 inhibitor) in HLM. FMO3 accounts for ~60% of total metabolism, CYP3A4 for ~40% .
  • Heat Inactivation: Preheat microsomes to 45°C to denature FMO (heat-labile) while retaining CYP450 activity.
  • Recombinant Enzyme Assays: Use cDNA-expressed FMO3 and CYP3A4 to quantify isoform-specific activity .

Q. How can researchers evaluate the impact of TG100855 formation on overall kinase inhibition efficacy?

  • In Vitro: Perform kinase inhibition assays (e.g., Src IC50) for this compound and TG100855. TG100855 shows 2–9× lower IC50 values .
  • In Vivo: Correlate plasma exposure ratios (TG100855:this compound) with tumor growth inhibition in xenograft models. Higher TG100855 exposure enhances efficacy due to its potency .

Q. What experimental strategies validate the role of cytochrome P450 reductase (CPR) in TG100855 retroreduction?

  • CPR Modulation: Use recombinant CPR-enriched or CPR-deficient microsomes to demonstrate dose-dependent retroreduction.
  • Inhibitor Screening: Confirm CPR’s role via lack of inhibition by CYP450 inhibitors (e.g., 1-aminobenzotriazole) during TG100855→this compound conversion .

Methodological Notes

  • Data Contradictions: Address interspecies variability by standardizing microsomal protein concentrations and normalizing enzyme activity.
  • Experimental Design: Prioritize in vitro models (HLM, recombinant enzymes) before progressing to in vivo pharmacokinetic studies.
  • Biomarker Integration: Measure FMO3 and CYP3A4 expression in preclinical models to predict metabolic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.